molecular formula C10H20O3 B14544764 2,3-Butanediol, 1-(1-hydroxycyclohexyl)- CAS No. 62096-00-8

2,3-Butanediol, 1-(1-hydroxycyclohexyl)-

Cat. No.: B14544764
CAS No.: 62096-00-8
M. Wt: 188.26 g/mol
InChI Key: YQSJTBKZLKLXDH-UHFFFAOYSA-N
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Description

2,3-Butanediol (C₄H₁₀O₂) is a vicinal diol with two hydroxyl groups on adjacent carbon atoms. It is produced via bacterial fermentation, particularly by Bacillus species, as part of the butanediol fermentation pathway, which diverts metabolism from acid production to neutralize environments . This compound plays dual roles in microbial ecology and plant interactions: it enhances bacterial survival in acidic rhizosphere conditions and acts as a volatile organic compound (VOC) to induce systemic resistance in plants against pathogens . Industrially, it is valued as a precursor for synthetic polymers, pharmaceuticals, and biofuels .

Properties

CAS No.

62096-00-8

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

1-(1-hydroxycyclohexyl)butane-2,3-diol

InChI

InChI=1S/C10H20O3/c1-8(11)9(12)7-10(13)5-3-2-4-6-10/h8-9,11-13H,2-7H2,1H3

InChI Key

YQSJTBKZLKLXDH-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1(CCCCC1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanediol, 1-(1-hydroxycyclohexyl)- typically involves the reaction of 2,3-butanediol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of 2,3-Butanediol, 1-(1-hydroxycyclohexyl)- can be achieved through large-scale chemical synthesis. This involves the use of industrial reactors and continuous flow systems to ensure efficient production. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Butanediol, 1-(1-hydroxycyclohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2,3-Butanediol, 1-(1-hydroxycyclohexyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of various industrial chemicals, including solvents, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 2,3-Butanediol, 1-(1-hydroxycyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Acetoin (3-Hydroxy-2-butanone)
  • Structural Differences : Acetoin is a ketone derivative of 2,3-butanediol, lacking one hydroxyl group.
  • Functional Roles :
    • Both compounds are intermediates in the 2,3-butanediol biosynthesis pathway. Acetoin is converted to 2,3-butanediol via (R,R)-2,3-butanediol dehydrogenase under anaerobic conditions .
    • In plants, both induce stomatal closure at concentrations ≥100 μM, but acetoin is less potent in triggering systemic immunity compared to 2,3-butanediol .
    • Acetoin is more volatile and less stable in acidic environments than 2,3-butanediol .

Table 1: Dose-Dependent Effects of Acetoin and 2,3-Butanediol on Stomatal Closure

Compound Effective Concentration Stomatal Closure Efficacy Plant Species Tested
Acetoin 100 μM – 1 mM Moderate Arabidopsis, Tobacco
2,3-Butanediol 100 μM – 1 mM High Arabidopsis, Tobacco

Data derived from experimental results in .

Succinic Acid
  • Metabolic Context : Succinic acid is a tricarboxylic acid (TCA) cycle intermediate, whereas 2,3-butanediol is a fermentation byproduct.
  • Intracellular Dynamics :
    • During yeast fermentation, intracellular succinic acid levels triple in stationary phase, while 2,3-butanediol accumulates fourfold due to acetoin degradation .
    • Succinic acid contributes to pH homeostasis in aerobic conditions, contrasting with 2,3-butanediol’s role in anaerobic pH neutralization .
Stereoisomers of 2,3-Butanediol

2,3-Butanediol has three stereoisomers: (R,R)-, (S,S)-, and meso-forms. Their biological activities differ significantly:

  • Plant Immunity Induction :
    • (R,R)-2,3-butanediol is most effective in activating systemic resistance in pepper plants against viral pathogens, while the meso-form shows negligible activity .

Table 2: Stereoisomer-Specific Effects on Plant-Pathogen Systems

Isomer Plant Immunity Activation Pathogen Suppression Reference
(R,R)- High Moderate
(S,S)- Moderate Low
meso- None None
Ethylene Glycol and 1,4-Butanediol
  • Industrial Relevance :
    • Ethylene glycol (1,2-ethanediol) and 1,4-butanediol are structurally similar diols but lack the biological activity of 2,3-butanediol.
    • 1,4-Butanediol is primarily used in polymer synthesis (e.g., spandex), whereas 2,3-butanediol’s chiral centers make it suitable for asymmetric chemical synthesis .

Key Research Findings

Rhizosphere Fitness : Bacillus subtilis strains overproducing 2,3-butanediol persist 2–3 times longer in acidic rhizospheres than null mutants .

Concentration-Dependent Effects :

  • At 10 μM, 2,3-butanediol induces plant resistance to Pseudomonas syringae, but 1 mM concentrations abolish this effect .

Fermentation Yields : Microbial fermentation optimizes 2,3-butanediol production at pH 6.0–6.5, achieving titers up to 150 g/L using engineered Klebsiella strains .

Q & A

Basic Research Questions

Q. How can the stereoisomeric forms (rac- and meso-) of 2,3-butanediol derivatives be experimentally distinguished?

  • Methodology : High-resolution 1H^1H-13C^{13}C NMR spectroscopy is the gold standard for distinguishing stereoisomers. For example, the rac-isomer (2R,3R or 2S,3S) and meso-form (2R,3S) exhibit distinct splitting patterns due to differences in diastereotopic proton environments. Integration of peak areas allows quantification of isomer ratios (e.g., rac:meso ≈ 74:26 in S. cerevisiae-derived samples) .

Q. What methodologies are recommended for quantifying 2,3-butanediol in microbial fermentation systems?

  • Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is optimal. Pre-treatment steps include acidification and derivatization (e.g., silylation) to enhance volatility. Calibration curves using reference standards of pure isomers are critical for accuracy. Hydroxylamine hydrochloride titration, as per USP protocols, can also validate carbonyl-containing derivatives .

Q. How do substrate carbon sources (e.g., glucose vs. pyruvate) influence 2,3-butanediol yield and stereochemistry?

  • Methodology : Isotopic labeling (e.g., 13C^{13}C-glucose) combined with metabolic flux analysis tracks carbon incorporation into 2,3-butanediol. For instance, glucose/pyruvate mixtures show higher rac-isomer production (~74%) in S. cerevisiae, likely due to pyruvate dehydrogenase bypass activity. Controlled chemostat experiments under varying substrate ratios can map metabolic bottlenecks .

Advanced Research Questions

Q. What computational approaches optimize 2,3-butanediol production pathways in engineered strains?

  • Methodology : Predictive dynamic control (PDC) models integrate genome-scale metabolic networks and kinetic parameters to simulate process solution spaces. For example, PDC identified a 104% productivity improvement in Bacillus subtilis by optimizing oxygenation and pH gradients. Experimental validation via fed-batch fermentation with online metabolite monitoring is essential .

Q. How does vicinal hydroxyl group positioning influence 2,3-butanediol’s electrochemical oxidation reactivity?

  • Methodology : Density functional theory (DFT) calculations reveal that vicinal diols (e.g., 2,3-butanediol) exhibit lower energy gaps (~1.633 eV) for C–C bond cleavage compared to 1,2- or 1,4-diols. Cyclic voltammetry on RuO₂ electrodes confirms enhanced current density due to favorable adsorption geometries (e.g., -OH groups facing the catalyst surface, ΔE = -2.34 eV) .

Q. Can 2,3-butanediol act as a signaling molecule in plant-pathogen interactions?

  • Methodology : Dose-response assays in Arabidopsis and tobacco show 2,3-butanediol induces stomatal closure at 100 μM–1 mM via abscisic acid (ABA)-independent pathways. qRT-PCR and RNA-seq track differential expression of defense genes (e.g., PR1, PDF1.2). Field trials with soil-applied 2,3-butanediol (10–50 μM) reduced viral titers (TYLCV, TSWV) by >60% .

Q. What thermodynamic properties govern 2,3-butanediol’s phase behavior in industrial solvents?

  • Methodology : Differential scanning calorimetry (DSC) measures melting points and glass transitions, while vapor-liquid equilibrium (VLE) data are derived from static or dynamic methods. Henry’s Law constants (e.g., KHK_H = 2.3 × 10⁻⁴ atm·m³/mol at 25°C) predict partitioning in aqueous systems. NIST thermochemistry databases provide validated ΔHf and Cp values .

Q. How do genetic modifications enhance 2,3-butanediol tolerance in microbial hosts?

  • Methodology : Adaptive laboratory evolution (ALE) under increasing 2,3-butanediol stress selects for mutations in membrane transporters (e.g., acrAB efflux pumps) or redox cofactor-balancing enzymes (e.g., ldhA knockout). RNA-seq identifies upregulated stress-response genes (e.g., sodA, katE). CRISPRi knockdowns validate targets for strain engineering .

Methodological Notes

  • Stereochemical Analysis : Always pair NMR with chiral chromatography (e.g., HPLC using β-cyclodextrin columns) to resolve overlapping signals in complex matrices .
  • Process Optimization : Combine kinetic modeling with machine learning (e.g., Gaussian process regression) to predict non-linear fermentation dynamics .
  • Electrochemical Studies : Use in situ Raman spectroscopy to monitor intermediate species (e.g., enediolates) during oxidation .

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